Lipophilicity Shift: 5-Methyl vs. Des-Methyl Analogs
The 5-methyl group on the thiadiazole ring of 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine raises the computed partition coefficient (XLogP3) from −0.3 (des-methyl analog, CID 64160047) to +0.1 (target compound, CID 65208185), a Δ of +0.4 log units . This shift moves the compound from a hydrophilic regime (XLogP3 < 0) into the mildly lipophilic range (XLogP3 ≈ 0), which is associated with improved passive membrane permeability in fragment-based drug discovery . Molecular weight increases from 156.21 to 170.24 g/mol, while topological polar surface area remains unchanged at 83.3 Ų, indicating that the lipophilicity gain occurs without compromising hydrogen-bonding capacity .
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = +0.1; MW = 170.24 g/mol; TPSA = 83.3 Ų |
| Comparator Or Baseline | 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine (des-methyl analog): XLogP3 = −0.3; MW = 156.21 g/mol; TPSA = 83.3 Ų |
| Quantified Difference | Δ XLogP3 = +0.4; Δ MW = +14.03 g/mol; Δ TPSA = 0 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); identical computational methodology applied to both compounds |
Why This Matters
The +0.4 log unit lipophilicity increase can translate to a measurable improvement in membrane permeability and cellular uptake, a critical parameter when selecting building blocks for cell-active probe or lead compound synthesis.
- [1] PubChem Compound Summary. CID 65208185 (target) and CID 64160047 (des-methyl analog). XLogP3-AA values. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/65208185; https://pubchem.ncbi.nlm.nih.gov/compound/1343676-60-7 (accessed 2026-04-30). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235–248. DOI: 10.1517/17460441003605098. View Source
